molecular formula C28H18N4Na2O6S4 B075882 Chloramine yellow CAS No. 14500-83-5

Chloramine yellow

Cat. No. B075882
CAS RN: 14500-83-5
M. Wt: 680.7 g/mol
InChI Key: GRUAQEWEHJNSDG-UHFFFAOYSA-L
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Description

Chloramines, including forms that may relate to what could be referred to as "Chloramine Yellow," are a class of compounds known for their oxidizing properties and are often used in water treatment and disinfection. They are products of the reaction of hypochlorous acid (HOCl) with primary and secondary amines, playing a significant role in biological systems, particularly in leukocyte oxidants contributing to microbicidal activities (Thomas, Grisham, & Jefferson, 1986).

Synthesis Analysis

The synthesis of chloramines typically involves the reaction between aqueous ammonia and sodium hypochlorite solutions. This process can be performed in a safe, reliable, and inexpensive manner using continuous-flow chemistry, allowing for the on-demand generation of chloramines for various applications (Danahy et al., 2020).

Molecular Structure Analysis

Chloramines' molecular structure is characterized by the presence of nitrogen-chlorine bonds. The stability and reactivity of these compounds can vary significantly depending on the specific structure and the presence of other functional groups within the molecule.

Chemical Reactions and Properties

Chloramines participate in a variety of chemical reactions, including oxidation processes and reactions with organic and inorganic compounds. For instance, chloramine-T (CAT) has been used to study the kinetics of oxidation reactions in different media, demonstrating its reactivity and potential for various applications in chemical analysis and synthesis (Vinod, Puttaswamy, & Gowda, 2009).

Safety And Hazards

Chloramine can affect you when breathed in . Contact can irritate the skin and eyes . Breathing Chloramine can irritate the nose and throat . Higher exposures can cause a build-up of fluid in the lungs (pulmonary edema), a medical emergency, with severe shortness of breath .

Future Directions

Chloramination has been used in drinking water treatment since the early 1900s, but its use has been low compared to that of chlorine . In recent years, many utilities implemented chloramine, primarily to comply with the U.S. Environmental Protection Agency’s (EPA) Stage 1 and Stage 2 Disinfectants and Disinfection Byproducts Rules (D/DBPR) . Since chloramine use has been increasing, water professionals need to understand the various aspects of chloramination with the goal to better manage and operate their systems and minimize unintended consequences .

properties

IUPAC Name

disodium;6-methyl-2-[4-[[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)phenyl]diazenyl]phenyl]-1,3-benzothiazole-7-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N4O6S4.2Na/c1-15-3-13-21-23(25(15)41(33,34)35)39-27(29-21)17-5-9-19(10-6-17)31-32-20-11-7-18(8-12-20)28-30-22-14-4-16(2)26(24(22)40-28)42(36,37)38;;/h3-14H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUAQEWEHJNSDG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C(=C(C=C6)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N4Na2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905956
Record name Disodium 2,2'-[diazenediyldi(4,1-phenylene)]bis(6-methyl-1,3-benzothiazole-7-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

680.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloramine yellow

CAS RN

10114-47-3
Record name 7-Benzothiazolesulfonic acid, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis(6-methyl-, sodium salt (1:2)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Benzothiazolesulfonic acid, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis[6-methyl-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 2,2'-[diazenediyldi(4,1-phenylene)]bis(6-methyl-1,3-benzothiazole-7-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 2,2'-(azodi-p-phenylene)bis[6-methylbenzothiazole-7-sulphonate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
MT Bogert, RW Allen - Journal of the American Chemical Society, 1927 - ACS Publications
… From the 2-(£-aminophenyl)-7-methyl-benzothiazole by sulfonation and hypochlorite oxidation, a direct cotton yellow dye, analogous to Chloramine Yellow (Colour Index No …
Number of citations: 7 pubs.acs.org
MT Bogert, FH Bergeim - Proceedings of the National …, 1924 - National Acad Sciences
3. The synthesis, by a similar method, of an analogous dye differing from the above only in lacking its methyl groups, to prove that stilbene formation played no part in the reaction. 4. …
Number of citations: 1 www.pnas.org
EP Kohler, M Tishler, H Potter - Journal of the American Chemical …, 1935 - ACS Publications
… A Chloramine Yellow from 2-£-aminophenyl-5-methylbenzoxazole was also prepared by the … A Chloramine Yellow from 2,7-diphenyl-5-aminobenzoxazole sulfonic acid, prepared …
Number of citations: 28 pubs.acs.org
MT Bogert, RW Allen - Industrial & Engineering Chemistry, 1926 - ACS Publications
… hypochlorite to the isomer of chloramine yellow. The thioflavine from this new … chloramine yellow dye obtained as the final product was scarcely distinguishable from chloramine yellow …
Number of citations: 1 pubs.acs.org
WG Whitman, EL Chappell - Industrial & Engineering Chemistry, 1926 - ACS Publications
… prepared, it formed a brown powder, easily soluble in water, and dyedcotton directly a yellow shade scarcely distinguishable fromthat obtained with chloramine yellow NN in solutions of …
Number of citations: 2 pubs.acs.org
MT Bogert, L Smidth - Journal of the American Chemical Society, 1927 - ACS Publications
… to that produced from Chloramine Yellow itself. Comparative dyeing tests (2%) on cotton showed that the shades obtained were paler than those yieldedby Chloramine Yellow, but that …
Number of citations: 5 pubs.acs.org
MG Ast, MT Bogert - Recueil des Travaux Chimiques des Pays …, 1935 - Wiley Online Library
… Chloramine Yellow dyes were prepared from the new dehydrothiop-toluidine analogs by the customary process81 za), consisting of sulfonation of the amine, followed by oxidation of …
Number of citations: 10 onlinelibrary.wiley.com
R Hulbert - Journal (American Water Works Association), 1934 - JSTOR
… On the other hand, chloramine-yellow d equally well in either light or darkness. When both are presen comparator tube is placed in a dark-cabinet, o-tolidine added the tube left in the …
Number of citations: 5 www.jstor.org
VJ Mikeska, MT Bogert - Journal of the American Chemical …, 1935 - ACS Publications
… derivatives and dyes of the Chloramine Yellow class. In so far as azo … The same was true in the case of the Chloramine Yellow types obtained from (A) and from (B), those from the …
Number of citations: 0 pubs.acs.org
CE Waters - nvlpubs.nist.gov
… There was one yellow dye, chloramine yellow, which is not included in the discussion of the inks made with direct dyes. Because of its pale color, and its brightness, there was little …
Number of citations: 3 nvlpubs.nist.gov

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